Simvastatin acyl-b-D-glucuronide
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Overview
Description
Simvastatin acyl-β-D-glucuronide is a metabolite formed from simvastatin, a widely used medication for lowering cholesterol levels. This compound acts as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, showcasing a potent inhibition constant (Ki) of 0.2 nM . The formation of this metabolite is part of the body’s process to metabolize and excrete simvastatin.
Preparation Methods
Synthetic Routes and Reaction Conditions
Simvastatin acyl-β-D-glucuronide is synthesized through the glucuronidation of simvastatin acid. This process involves the conjugation of simvastatin acid with glucuronic acid in the presence of UDP-glucuronosyltransferase enzymes . The reaction typically occurs in liver microsomes and requires the presence of UDP-glucuronic acid as a cofactor .
Industrial Production Methods
Industrial production of simvastatin acyl-β-D-glucuronide follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors containing liver microsomes or recombinant UDP-glucuronosyltransferase enzymes to facilitate the glucuronidation reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Simvastatin acyl-β-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze back to simvastatin acid and glucuronic acid under acidic or basic conditions.
Transacylation: This reaction involves the transfer of the acyl group to nucleophilic centers on macromolecules, such as proteins.
Cyclization: The compound can undergo spontaneous cyclization to form simvastatin lactone under physiological pH conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions.
Transacylation: Nucleophilic centers on macromolecules.
Cyclization: Physiological pH conditions.
Major Products Formed
Hydrolysis: Simvastatin acid and glucuronic acid.
Transacylation: Acylated proteins or other macromolecules.
Cyclization: Simvastatin lactone.
Scientific Research Applications
Simvastatin acyl-β-D-glucuronide has several scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of simvastatin in humans and animals.
Toxicology: Investigating the potential toxic effects of acyl glucuronides and their role in drug-induced toxicities.
Drug Development: Understanding the metabolic pathways of simvastatin to improve drug design and efficacy.
Biochemistry: Exploring the interactions of acyl glucuronides with biological molecules, such as proteins and nucleic acids.
Mechanism of Action
Simvastatin acyl-β-D-glucuronide exerts its effects by competitively inhibiting 3-hydroxy-3-methylglutaryl coenzyme A reductase, the enzyme responsible for the rate-limiting step in cholesterol biosynthesis . This inhibition leads to a reduction in intracellular cholesterol levels, which in turn induces the expression of low-density lipoprotein receptors and increases the uptake of low-density lipoprotein from the blood . The compound also affects the intracellular pool of isoprenoids, providing additional pleiotropic effects, such as anti-inflammatory and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
- Atorvastatin acyl-β-D-glucuronide
- Cerivastatin acyl-β-D-glucuronide
Uniqueness
Simvastatin acyl-β-D-glucuronide is unique due to its specific inhibition constant and the rate at which it undergoes glucuronidation and lactonization compared to other statins . The compound’s formation and subsequent reactions are influenced by the steric and electronic environment of the ester linkage to the sugar, making it distinct from other acyl glucuronides .
Properties
Molecular Formula |
C31H48O12 |
---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H48O12/c1-6-31(4,5)30(40)41-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(32)13-19(33)14-22(34)42-29-26(37)24(35)25(36)27(43-29)28(38)39/h7-8,11,15-16,18-21,23-27,29,32-33,35-37H,6,9-10,12-14H2,1-5H3,(H,38,39)/t15-,16-,18+,19+,20-,21-,23-,24-,25-,26+,27-,29+/m0/s1 |
InChI Key |
PBLYTKVVBICSHZ-DBGCAFMXSA-N |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O)C |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)C |
Origin of Product |
United States |
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